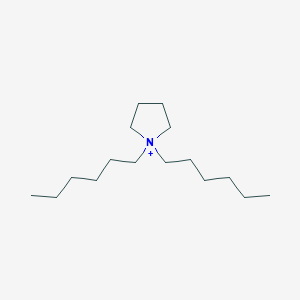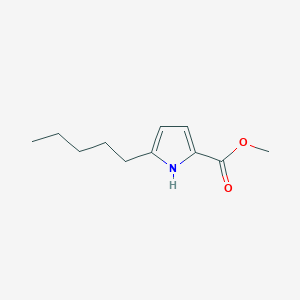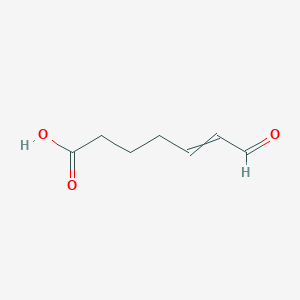
7-Oxohept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxohept-5-enoic acid is an oxidative fragment of docosahexaenoic acid, a polyunsaturated fatty acid. This compound is notable for its role in various biological processes, particularly in the context of oxidative stress and inflammation. It is a key intermediate in the formation of carboxyethylpyrrole derivatives, which are associated with age-related macular degeneration and other pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Oxohept-5-enoic acid can be synthesized through the oxidative cleavage of docosahexaenoic acid. This process involves the use of reactive oxygen species, such as superoxide, peroxide, and hydroxyl radicals, which facilitate the fragmentation of docosahexaenoic acid into smaller oxidative fragments .
Industrial Production Methods: This process can be optimized to yield high-purity this compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Oxohept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidative products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, particularly with amino groups, forming adducts such as carboxyethylpyrrole derivatives
Common Reagents and Conditions:
Oxidation: Reactive oxygen species (e.g., superoxide, peroxide).
Reduction: Reducing agents such as sodium borohydride.
Substitution: Amino groups from proteins or phospholipids
Major Products Formed:
Carboxyethylpyrrole derivatives: These are formed through the reaction of this compound with amino groups
Scientific Research Applications
7-Oxohept-5-enoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying oxidative stress and lipid peroxidation.
Biology: The compound is used to investigate the mechanisms of oxidative damage and its effects on cellular structures.
Medicine: Research on this compound contributes to understanding diseases such as age-related macular degeneration and atherosclerosis.
Industry: The compound’s role in oxidative processes makes it relevant for developing antioxidants and other protective agents .
Mechanism of Action
7-Oxohept-5-enoic acid exerts its effects through several mechanisms:
Oxidative Stress: The compound generates reactive oxygen species, leading to oxidative damage in cells.
Angiogenesis: It promotes the secretion of vascular endothelial growth factor, which stimulates the formation of new blood vessels.
Apoptosis: The compound induces apoptotic cell death through the activation of intrinsic pathways.
Comparison with Similar Compounds
4-Hydroxy-7-oxo-5-heptenoic acid lactone: Another oxidative fragment of docosahexaenoic acid with similar biological activities.
4-Hydroxy-8-oxohept-5-enoic acid: A homologous compound derived from ω-6 polyunsaturated fatty acids
Uniqueness: 7-Oxohept-5-enoic acid is unique due to its specific formation from docosahexaenoic acid and its role in generating carboxyethylpyrrole derivatives. These derivatives are significant biomarkers for oxidative stress-related diseases, making this compound a valuable compound for research and therapeutic development .
Properties
CAS No. |
922508-90-5 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
7-oxohept-5-enoic acid |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10/h2,4,6H,1,3,5H2,(H,9,10) |
InChI Key |
LIROXTOUHYXFHP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CC=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
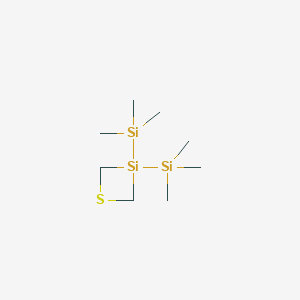
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
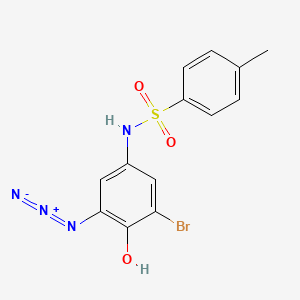
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
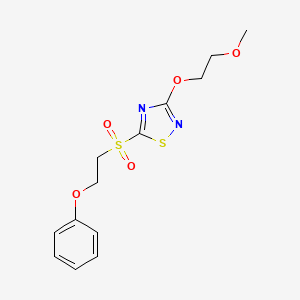
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
